molecular formula C26H41N3O8 B8075197 TCO-C3-PEG3-C3-Amido-Maleimide

TCO-C3-PEG3-C3-Amido-Maleimide

Cat. No.: B8075197
M. Wt: 523.6 g/mol
InChI Key: BJZRPWAVCDJCTC-OWOJBTEDSA-N
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Description

TCO-C3-PEG3-C3-Amido-Maleimide: is a versatile chemical compound widely used in bioconjugation and click chemistry. It consists of a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) spacer, and a maleimide group. This compound is particularly valuable for its ability to form stable thioether bonds with thiol groups, making it useful for tagging and modifying biomolecules such as antibodies and peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-C3-PEG3-C3-Amido-Maleimide typically involves several steps:

    Preparation of TCO Derivative: The trans-cyclooctene moiety is synthesized through a series of organic reactions, often starting from cyclooctene. The double bond in cyclooctene is isomerized to form the trans configuration.

    PEGylation: The PEG spacer is introduced by reacting the TCO derivative with a PEG linker. This step enhances the solubility and biocompatibility of the compound.

    Maleimide Functionalization: The final step involves attaching the maleimide group to the PEGylated TCO derivative. This is typically achieved through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TCO-C3-PEG3-C3-Amido-Maleimide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Thiol-Maleimide Reaction: Typically performed at pH 6.5 to 7.5 in aqueous buffers.

    Click Chemistry: Often conducted in the presence of copper-free catalysts under mild conditions.

Major Products

Scientific Research Applications

Chemistry

    Bioconjugation: Used to attach various biomolecules to surfaces or other molecules.

    Drug Delivery: Enhances the solubility and stability of drug molecules.

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of TCO-C3-PEG3-C3-Amido-Maleimide involves:

    Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds, enabling the conjugation of biomolecules.

    Click Chemistry: The TCO moiety undergoes strain-promoted cycloaddition with azides, forming stable triazole linkages.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    TCO-C3-PEG3-C3-Amido-Maleimide: Balances solubility and flexibility with its PEG3 spacer, making it versatile for various applications.

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O8/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)37-22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZRPWAVCDJCTC-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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